molecular formula C10H20N2O2S B1386398 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1156407-08-7

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1386398
CAS No.: 1156407-08-7
M. Wt: 232.35 g/mol
InChI Key: RLWFEECPMXQTJR-UHFFFAOYSA-N
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Description

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C10H20N2O2S. It is known for its unique structure, which includes a tetrahydrothiopyran ring and an aminopiperidine moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydrothiopyran with aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The aminopiperidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran: Lacks the 1,1-dioxide functionality.

    4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1-oxide: Contains only one oxygen atom in the sulfone group.

    4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide dihydrochloride: A salt form of the compound.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of both the aminopiperidine and tetrahydrothiopyran moieties, along with the 1,1-dioxide functionality, makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-(1,1-dioxothian-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c11-9-1-5-12(6-2-9)10-3-7-15(13,14)8-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWFEECPMXQTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 3
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 4
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

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